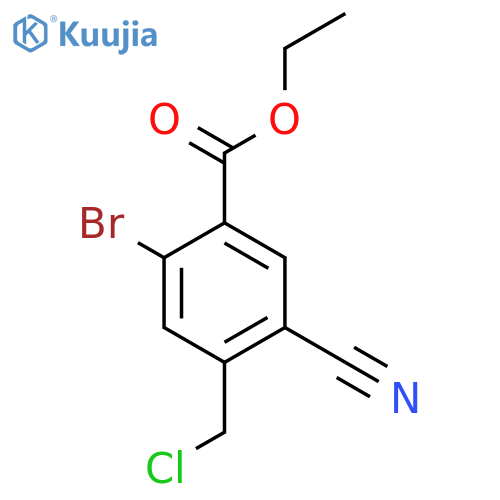

Cas no 1806852-94-7 (Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate)

Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate

-

- インチ: 1S/C11H9BrClNO2/c1-2-16-11(15)9-3-8(6-14)7(5-13)4-10(9)12/h3-4H,2,5H2,1H3

- InChIKey: CYUASMGOTHIYRO-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(CCl)=C(C#N)C=C1C(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 302

- トポロジー分子極性表面積: 50.1

- 疎水性パラメータ計算基準値(XlogP): 2.9

Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015016730-250mg |

Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate |

1806852-94-7 | 97% | 250mg |

494.40 USD | 2021-06-18 | |

| Alichem | A015016730-1g |

Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate |

1806852-94-7 | 97% | 1g |

1,445.30 USD | 2021-06-18 | |

| Alichem | A015016730-500mg |

Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate |

1806852-94-7 | 97% | 500mg |

863.90 USD | 2021-06-18 |

Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate 関連文献

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoateに関する追加情報

Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate (CAS No. 1806852-94-7): An Overview of Its Synthesis, Properties, and Applications

Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate (CAS No. 1806852-94-7) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structural features, which include a bromo group, a chloromethyl group, and a cyano group, all attached to a benzoate framework. These functional groups endow the molecule with a range of chemical properties and reactivity profiles that make it an attractive candidate for various applications.

The synthesis of Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate typically involves a multi-step process that combines elements of organic synthesis and catalytic chemistry. One common approach involves the bromination of a substituted benzoic acid followed by esterification and subsequent functional group transformations. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, such as the use of transition metal catalysts and microwave-assisted reactions.

In terms of physical properties, Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate is a solid at room temperature with a melting point ranging from 75°C to 80°C. It is moderately soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO). The compound's solubility characteristics make it suitable for use in various chemical reactions and formulations.

The chemical reactivity of Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate is primarily driven by its functional groups. The bromo group can participate in nucleophilic substitution reactions, making it useful as a leaving group in synthetic transformations. The chloromethyl group can undergo various reactions, including nucleophilic substitution and elimination processes. The cyano group can be converted into other functional groups such as carboxylic acids, amides, and nitriles through well-established chemical methods.

In the context of pharmaceutical research, Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate has shown promise as an intermediate in the synthesis of bioactive compounds. Recent studies have explored its potential as a precursor for the development of novel drugs targeting specific biological pathways. For instance, researchers have utilized this compound to synthesize derivatives with anti-inflammatory and anticancer properties. The versatility of the molecule allows for the introduction of various substituents that can modulate its biological activity.

Beyond pharmaceutical applications, Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate has found utility in materials science. Its unique combination of functional groups makes it suitable for the preparation of polymers with tailored properties. For example, it can be used as a monomer in polymerization reactions to produce materials with enhanced mechanical strength and thermal stability. Additionally, the compound's reactivity has been leveraged in the development of functional coatings and adhesives.

The environmental impact of Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate is an important consideration in its industrial use. While the compound itself is not classified as hazardous under current regulations, proper handling and disposal procedures should be followed to minimize any potential environmental risks. Research into more sustainable synthesis methods continues to be an active area of investigation, with a focus on reducing waste generation and energy consumption.

In conclusion, Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate (CAS No. 1806852-94-7) is a multifaceted organic compound with significant potential in various scientific and industrial applications. Its unique structural features and chemical reactivity make it an invaluable tool for researchers and developers working in fields such as chemical synthesis, pharmaceutical research, and materials science. As new methodologies and applications continue to emerge, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

1806852-94-7 (Ethyl 2-bromo-4-chloromethyl-5-cyanobenzoate) 関連製品

- 1864014-06-1(1-(4-Methoxyphenyl)-3-methylbutan-1-amine hydrochloride)

- 206054-37-7(2-Chloro-N-(2-nitrophenyl)propanamide)

- 2098003-90-6(1-{octahydrocyclopenta[c]pyrrol-4-yl}piperidine dihydrochloride)

- 5275-69-4(Ethanone,1-(5-nitro-2-furanyl)-)

- 860649-99-6(4-(5-Iodo-2,6-dimethyl-4-pyrimidinyl)oxybenzenecarbonitrile)

- 1261651-71-1(4'-Chloro-2,3-difluoro-2'-(difluoromethyl)biphenyl)

- 879862-14-3(N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide)

- 132974-83-5(2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S)-)

- 1216046-88-6({2,3-Dimethylimidazo1,2-apyridin-7-yl}methanamine)

- 1379427-51-6(3-1-(hydroxyimino)ethyl-2,2-dimethylcyclobutane-1-carboxylic acid)